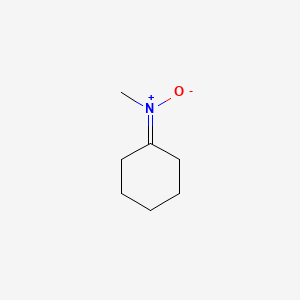

Methanamine, N-cyclohexylidene-, N-oxide

Description

Classification and Structural Features of Aliphatic Nitrones

Aliphatic compounds are organic molecules composed of carbon and hydrogen atoms arranged in straight chains, branched chains, or non-aromatic rings. studysmarter.co.uk Aliphatic nitrones, therefore, are nitrones where the carbon atom of the C=N double bond is not part of an aromatic system. Methanamine, N-cyclohexylidene-, N-oxide is a prime example, featuring a cyclohexylidene group attached to the carbon of the nitrone function.

The core structural feature of a nitrone is the R¹R²C=N⁺(O⁻)R³ functional group. wikipedia.org This arrangement makes the nitrone a 1,3-dipole, a key characteristic that dictates its reactivity. The molecule possesses a positive charge on the nitrogen and a negative charge on the oxygen. Due to the tetrasubstituted nature of the C=N double bond, nitrones can exist as cis-trans isomers (E/Z isomers). wikipedia.orgnih.gov The specific geometry of the nitrone can significantly influence the stereochemical outcome of its reactions.

Aliphatic nitrones can be further classified based on the substitution at the α-carbon.

Aldonitrones : The α-carbon has at least one hydrogen substituent.

Ketonitrones : The α-carbon is substituted with two non-hydrogen groups.

This compound is classified as a ketonitrone as the carbon of the C=N bond is part of a cyclohexyl ring and is bonded to two other carbon atoms.

Historical Context and Evolution of Nitrone Chemistry

The study of nitrone chemistry has a rich history spanning over a century. thieme-connect.com The term "nitrone" was first introduced in 1916, created by combining the words "nitrogen" and "ketone" to reflect its structural analogy to ketones. mdpi.com Early research focused on the synthesis and basic reactivity of these compounds.

A significant milestone in the evolution of nitrone chemistry was the recognition of their nature as 1,3-dipoles. This understanding opened the door to their extensive use in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. thieme-connect.comresearchgate.net Over the decades, research has expanded to include a wide array of transformations, such as nucleophilic additions and reactions with radicals. acs.orgnih.gov Continuous development has led to more predictable and controllable reactions, making nitrones indispensable tools in modern organic synthesis. nih.gov

Significance of Nitrones as Synthetic Intermediates in Organic Chemistry

Nitrones are highly valuable synthetic intermediates primarily due to two key aspects of their reactivity: their function as 1,3-dipoles and the electrophilic nature of their carbon atom. thieme-connect.comresearchgate.net

The most prominent application of nitrones is in 1,3-dipolar cycloaddition reactions . nih.govresearchgate.net When a nitrone reacts with a dipolarophile, such as an alkene, it forms a five-membered heterocyclic compound called an isoxazolidine (B1194047). researchgate.net Isoxazolidines are versatile intermediates that can be further transformed into a variety of important molecules, including:

1,3-aminoalcohols

α-hydroxy-γ-lactams

Hydroxylated pyrrolidines

β-lactams (when reacting with alkynes)

This reactivity makes nitrones crucial for the synthesis of complex, biologically active compounds like alkaloids, amino acids, and β-lactam antibiotics. nih.gov

Furthermore, the inherent electrophilicity of the nitrone's carbon atom allows for a range of nucleophilic addition reactions . researchgate.net Organometallic reagents, such as Grignard reagents, readily add to the C=N bond, providing a direct route to N,N-disubstituted hydroxylamines. acs.org This transformation is highly useful for creating carbon-carbon bonds and accessing a diverse array of nitrogen-containing compounds. acs.orgresearchgate.net

Overview of Research Trajectories Pertaining to this compound

This compound (CAS No. 58751-78-3) is a specific aliphatic nitrone that serves as a representative model for this class of compounds. nist.gov Its research trajectory is intrinsically linked to the broader exploration of aliphatic nitrone reactivity. While specific, high-profile studies focusing solely on this molecule are not extensively documented, its chemical properties make it a valuable reagent in synthetic organic chemistry.

The primary synthesis route for nitrones like this compound involves the condensation of a ketone (cyclohexanone) with an N-monosubstituted hydroxylamine (B1172632) (N-methylhydroxylamine) or the oxidation of a corresponding secondary amine. wikipedia.orgacs.orgnih.gov

Research involving this compound and its analogs is centered on its utility as a synthetic building block. Its structure, featuring a cyclic aliphatic backbone, makes it a useful intermediate for creating spirocyclic and other complex molecular architectures via 1,3-dipolar cycloaddition reactions. The cyclohexyl group can influence the stereoselectivity of these reactions, a key area of investigation in modern organic synthesis. The compound's reactivity is harnessed to build molecular frameworks that are precursors to more complex target molecules in pharmaceutical and materials science research.

Table 1: Chemical Properties of this compound

Table 2: List of Chemical Compounds

Structure

3D Structure

Properties

CAS No. |

58751-78-3 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

N-methylcyclohexanimine oxide |

InChI |

InChI=1S/C7H13NO/c1-8(9)7-5-3-2-4-6-7/h2-6H2,1H3 |

InChI Key |

QXDHNAZGAMSFHD-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](=C1CCCCC1)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methanamine, N Cyclohexylidene , N Oxide

Direct Oxidation Routes to Nitrones

The conversion of imines to nitrones via oxidation is a direct and effective strategy. This transformation can be achieved through various oxidative systems, ranging from classical stoichiometric reagents to modern catalytic processes. An alternative direct route involves the condensation of carbonyl compounds with hydroxylamines. chimia.chwikipedia.org

The oxidation of the imine precursor, N-cyclohexylidenemethanamine, using peroxyacids is a well-established method for the synthesis of the target nitrone. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective oxidants for this N-oxidation reaction. The reaction involves the transfer of an oxygen atom from the peroxyacid to the nitrogen atom of the imine. This method is valued for its generally high efficiency and straightforward execution. However, challenges can arise, particularly concerning the regioselectivity when oxidizing unsymmetrical imines, though this is not a concern for the symmetrical N-cyclohexylidenemethanamine. acs.org

In recent years, the development of catalytic systems utilizing hydrogen peroxide (H₂O₂) as the terminal oxidant has gained significant attention due to its environmentally benign nature, with water being the sole byproduct. thieme-connect.comthieme-connect.com Several metal-based catalysts have proven effective for the N-oxidation of imines to nitrones.

A prominent and highly efficient catalytic system employs methyltrioxorhenium (MTO) with urea-hydrogen peroxide (UHP) as a safe and practical source of H₂O₂. acs.orgresearchgate.net This system facilitates the chemoselective conversion of imines to nitrones under mild conditions, typically at room temperature in a solvent like methanol (B129727). acs.org The MTO/UHP method is noted for its generality and high yields, representing a significant advancement over stoichiometric reagents. researchgate.net

Another effective catalytic approach involves the use of sodium tungstate (B81510) (Na₂WO₄) in conjunction with aqueous hydrogen peroxide. researchgate.net This system provides a single-step synthesis of nitrones from the corresponding secondary amines, which are precursors to the imines, or directly from the imines themselves. The reaction is efficient for producing both acyclic and cyclic nitrones in good to excellent yields. researchgate.net

| Catalytic System | Oxidant | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Methyltrioxorhenium (MTO) | Urea-Hydrogen Peroxide (UHP) | 2 mol% MTO, MeOH, Room Temp. | High chemo- and regioselectivity, mild conditions, high yields. | acs.orgresearchgate.net |

| Sodium Tungstate (Na₂WO₄) | Hydrogen Peroxide (H₂O₂) | Catalytic Na₂WO₄, aq. H₂O₂ | Good to excellent yields, single-step from secondary amines. | researchgate.net |

| Vanadium Complexes | Molecular Oxygen (O₂) | Ionic Liquid Solvent | Environmentally friendly, catalyst recycling possible. | thieme-connect.comthieme-connect.com |

| Copper(II) Sulfate (CuSO₄) | Hydrogen Peroxide (H₂O₂) | Water, Room Temp. | Very mild conditions, uses water as a green solvent. | thieme-connect.com |

An alternative and widely used strategy for synthesizing nitrones, which bypasses the imine intermediate, is the direct condensation of a carbonyl compound with an N-monosubstituted hydroxylamine (B1172632). chimia.chresearchgate.net For the synthesis of Methanamine, N-cyclohexylidene-, N-oxide, this involves the reaction of cyclohexanone (B45756) with N-methylhydroxylamine. This reaction is an equilibrium process that typically requires the removal of water to drive it towards the nitrone product. While effective for many aldehydes, the condensation with ketones can be more challenging and may require specific conditions, such as thermal inducement, to achieve good yields. wikipedia.orgresearchgate.net Simple thermal conditions, for instance using t-BuOH at 110 °C, have been found to be effective for forming ketonitrones by minimizing hydroxylamine decomposition. organic-chemistry.org

Precursor Synthesis: N-Cyclohexylidenemethanamine (Imine)

The precursor imine, N-cyclohexylidenemethanamine (also known as N-methylcyclohexanimine), is a Schiff base that is central to several synthetic routes for the target nitrone. Its formation is typically achieved through condensation or related reactions.

The most direct method for synthesizing N-cyclohexylidenemethanamine is the acid-catalyzed condensation reaction between cyclohexanone and methylamine. The mechanism initiates with the nucleophilic attack of the methylamine's nitrogen on the electrophilic carbonyl carbon of cyclohexanone. This forms a tetrahedral carbinolamine intermediate, which, after proton transfer and subsequent dehydration, yields the final imine product.

To maximize the yield, the equilibrium must be shifted towards the product side. This is commonly achieved by removing the water formed during the reaction, either through azeotropic distillation or the use of dehydrating agents like molecular sieves. The reaction is typically performed under reflux in a suitable solvent such as ethanol.

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Reactants | Cyclohexanone, Methylamine (CH₃NH₂) | Carbonyl and amine sources for imine formation. | |

| Catalyst | Acidic (e.g., HCl) | To protonate the carbonyl oxygen, increasing its electrophilicity. | |

| Solvent | Anhydrous Ethanol | Provides a medium for the reaction. | |

| Temperature | Reflux (e.g., 80°C) | To increase the reaction rate. | |

| Water Removal | Azeotropic distillation or molecular sieves | To shift the reaction equilibrium towards product formation. |

Reductive amination is a powerful method for forming amines from carbonyl compounds. chemistrysteps.commasterorganicchemistry.com In this process, a carbonyl compound reacts with an amine to form an imine (or enamine) intermediate in situ, which is then immediately reduced by a reducing agent present in the reaction mixture to yield an amine. chemistrysteps.commasterorganicchemistry.com Therefore, this method is primarily used to synthesize N-methylcyclohexylamine, not to isolate the N-cyclohexylidenemethanamine intermediate.

The key to a successful one-pot reductive amination is the use of a reducing agent that is selective for the iminium ion over the starting ketone. masterorganicchemistry.com Mild hydride reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal for this purpose. masterorganicchemistry.comcommonorganicchemistry.com They are less reactive than agents like NaBH₄ and will not significantly reduce the cyclohexanone, allowing for the formation of the imine intermediate before reduction occurs. chemistrysteps.comcommonorganicchemistry.com While not a method for producing the imine as a final product, understanding this process is crucial as it involves the same key intermediate formed during condensation reactions.

Influence of Catalysts and Reaction Conditions on Imine Synthesis Efficiency

The precursor to the target nitrone is N-cyclohexylidenemethanamine. This imine is formed via the condensation reaction between cyclohexanone and methanamine. The reaction is a reversible equilibrium process; therefore, its efficiency is highly dependent on the strategic use of catalysts and specific reaction conditions to drive the reaction toward the product. operachem.comnih.gov

Acid catalysis is fundamental to this transformation. The reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon of cyclohexanone, and the rate is significantly enhanced in a slightly acidic medium (pH ~5). libretexts.org At this pH, there is sufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, facilitating its elimination as water, but not so much acid that it renders the amine reactant non-nucleophilic by converting it into its ammonium (B1175870) conjugate acid. libretexts.org

Key parameters influencing the efficiency of this imine synthesis include:

Catalysts : Weak acids are effective catalysts. Acetic acid and p-toluenesulfonic acid are commonly employed to facilitate the dehydration step. operachem.com Heterogeneous acid catalysts, such as Amberlyst® 15, have also been used effectively, offering advantages like easy separation and recyclability. peerj.com

Temperature : The reaction is often performed at elevated temperatures, typically between 60–80°C, to increase the reaction rate. operachem.com

Water Removal : To shift the reaction equilibrium towards the imine product, the continuous removal of water is a critical strategy. nih.gov This is classically achieved through azeotropic distillation using a Dean-Stark apparatus or by incorporating dehydrating agents like molecular sieves into the reaction mixture. operachem.com

The interplay of these factors allows for high-yield synthesis of the imine intermediate, a crucial prerequisite for the efficient production of the final nitrone.

| Parameter | Condition/Catalyst | Effect on Efficiency | Typical Yield | Reference |

|---|---|---|---|---|

| Catalyst | p-Toluenesulfonic acid | Acid catalyst facilitates dehydration, driving the reaction forward. | ~95% | operachem.com |

| Catalyst | Amberlyst® 15 | Heterogeneous catalyst allows for easy separation and high product purity. | 85% | peerj.com |

| Temperature | 60-80°C | Increases reaction rate to achieve completion in a reasonable timeframe. | >78% | operachem.com |

| Water Removal | Dean-Stark Apparatus | Effectively removes water via azeotropic distillation, shifting equilibrium. | >90% | operachem.com |

| Water Removal | 4A Molecular Sieves | Adsorbs water in situ, driving the reaction to completion without heating. | ~82% | operachem.com |

Comparative Analysis of Synthetic Pathways

The primary pathway for synthesizing this compound involves the oxidation of the pre-formed N-cyclohexylidenemethanamine. Several oxidizing agents and systems can accomplish this transformation, each with distinct advantages and limitations.

Oxidation with Peroxyacids : Reagents like m-chloroperoxybenzoic acid (m-CPBA) are widely used for the oxidation of imines to nitrones. rsc.org This method is often high-yielding and proceeds under mild conditions, typically at or below room temperature. However, the use of peroxyacids can sometimes lead to the formation of oxaziridine (B8769555) as a major byproduct, which may require subsequent thermal or photochemical rearrangement to yield the desired nitrone. nih.gov

Catalytic Oxidation with Methyltrioxorhenium (MTO) : A more modern and selective method involves the use of methyltrioxorhenium (MTO) as a catalyst with an oxidant like urea-hydrogen peroxide (UHP). mdpi.com This system has proven to be a highly general and efficient method for the chemoselective oxidation of imines to nitrones. organic-chemistry.org A key advantage is that it provides the nitrone with no regioselectivity issues, as the C=N double bond is already established in the starting material. mdpi.com The choice of solvent is critical, with methanol favoring the formation of the nitrone as the exclusive product. mdpi.com

Metal-Free Oxidation : Environmentally benign protocols have been developed that avoid heavy metal catalysts. One such method uses Oxone (potassium peroxymonosulfate) in a biphasic medium for the direct oxidation of secondary amines to nitrones, a pathway that is also applicable to imine oxidation and tolerates various functional groups. organic-chemistry.org Another approach utilizes hydrogen peroxide in solvents like methanol, providing a selective route to C-aryl nitrones from the corresponding amines. organic-chemistry.orgresearchgate.net

Yield Optimization Strategies in Nitrone Synthesis

Optimizing the yield of this compound requires careful control over the oxidation step to maximize product formation while minimizing side reactions and degradation.

A primary strategy is the selection of a highly selective oxidation system. The MTO/UHP catalytic system is particularly effective, as it selectively targets the imine nitrogen for oxidation to the N-oxide without cleaving the C=N bond or forming significant byproducts when performed in an appropriate solvent like methanol. mdpi.com

Reaction conditions must also be finely tuned. While many oxidations are robust, nitrones can be thermally labile. wikipedia.org Conducting the reaction at controlled, often mild, temperatures (e.g., room temperature) can prevent decomposition of the product. The stoichiometry of the oxidant is another critical factor. While stoichiometric amounts of hydrogen peroxide can be sufficient with highly active catalysts like platinum(II) complexes, other systems may require an excess of the oxidizing agent to drive the reaction to completion. researchgate.net However, a large excess should be avoided as it can lead to over-oxidation and the formation of undesired byproducts. nih.gov

| Oxidation System | Typical Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|

| m-CPBA | Dichloromethane, 0°C to RT | High yields, mild conditions. | Potential for oxaziridine byproduct formation, stoichiometric waste. | rsc.orgnih.gov |

| MTO / UHP | Methanol, RT | High selectivity for nitrone, catalytic, general applicability. | Requires metal catalyst. | mdpi.com |

| Oxone | Biphasic medium, RT | Metal-free, good functional group tolerance. | May require phase-transfer catalyst for optimal results. | organic-chemistry.org |

| H₂O₂ / Pt(II) catalyst | Dichloromethane, 50°C | Catalytic, uses environmentally benign H₂O₂. | Requires heating, catalyst can be expensive. | researchgate.net |

Considerations for Functional Group Tolerance in Reaction Design

When designing a synthesis for derivatives of this compound that may contain other functional groups on the cyclohexyl ring, the tolerance of the chosen synthetic pathway is paramount. The condensation step to form the imine is generally tolerant of many functional groups. However, the subsequent oxidation step can be challenging.

Strong, non-selective oxidants can react with other sensitive functionalities in the molecule. Therefore, milder and more chemoselective methods are preferred.

Catalytic systems like MTO/UHP or certain platinum complexes often exhibit high chemoselectivity, oxidizing the imine nitrogen without affecting other potentially oxidizable groups. mdpi.comresearchgate.net

Metal-free protocols , such as those using Oxone, have been noted for their tolerance of other functional groups and existing stereogenic centers. organic-chemistry.org

Conversely, methods employing powerful, less discriminate oxidants like ozone are generally unsuitable for substrates with sensitive functional groups due to the high reactivity and potential for overoxidation. researchgate.net

The choice of a synthetic route must therefore balance reaction efficiency with the chemical stability of any other functional groups present in the starting materials.

Scalability and Industrial Feasibility of Production Methods

The starting materials, cyclohexanone and methanamine, are readily available, inexpensive bulk chemicals. The initial imine formation step utilizes standard and scalable chemical engineering operations like heating in a reactor and purification by vacuum distillation, making it industrially viable. operachem.com

For the oxidation step, catalytic methods are strongly favored over stoichiometric ones for industrial applications.

Stoichiometric Reagents : Methods using reagents like m-CPBA are less attractive for large-scale synthesis due to the high cost and the generation of significant amounts of waste (in this case, m-chlorobenzoic acid). Furthermore, peroxyacids can pose safety hazards, including the potential for explosive decomposition.

Catalytic Processes : Catalytic oxidations, particularly those using hydrogen peroxide as the terminal oxidant, are highly desirable. researchgate.net Hydrogen peroxide is an inexpensive and environmentally friendly oxidant, with water as its only byproduct. orientjchem.org Systems employing catalysts like MTO or other transition metal complexes allow for low catalyst loading, reducing costs and simplifying purification. mdpi.comgoogle.com The development of continuous flow processes for the oxidation of amines to N-oxides further enhances safety and efficiency for large-scale production. rsc.org

While the direct oxidation of secondary amines to nitrones is possible, the two-step approach through a purified imine intermediate offers better control and avoids regioselectivity issues, making it a more robust and reliable method for industrial production. mdpi.comgoogle.com

Chemical Reactivity and Mechanistic Investigations of Methanamine, N Cyclohexylidene , N Oxide

Fundamental Reactivity Patterns of Nitrones

Nitrones, such as Methanamine, N-cyclohexylidene-, N-oxide, are a versatile class of organic compounds characterized by the presence of a nitrogen-oxygen bond in a 1,3-dipolar functional group. wikipedia.org This endows them with a rich and diverse reactivity, making them valuable intermediates in organic synthesis. nih.gov Their chemical behavior is dominated by their ability to participate in cycloaddition reactions, undergo rearrangements, and be susceptible to fragmentation and elimination processes.

Regioselectivity and Stereoselectivity in 1,3-Dipolar Cycloaddition Reactions

The most prominent reaction of nitrones is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, which provides a powerful method for the synthesis of five-membered heterocyclic rings. jst.go.jpwikipedia.org The regioselectivity of these reactions, which determines the orientation of the dipole with respect to the dipolarophile, is a critical aspect. It is influenced by both electronic and steric factors. wikipedia.org Frontier Molecular Orbital (FMO) theory is often employed to predict the favored regioisomer by considering the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, and vice versa. scispace.com

The stereoselectivity of the 1,3-dipolar cycloaddition is also a key feature, often proceeding with a high degree of control. The reaction is typically concerted and suprafacial, meaning that the stereochemistry of the dipolarophile is retained in the product. For cyclic nitrones or chiral nitrones, the approach of the dipolarophile can be directed by the existing stereocenters, leading to the formation of specific diastereomers.

Below is a data table illustrating the general regioselectivity in the 1,3-dipolar cycloaddition of a generic nitrone with different dipolarophiles.

| Dipolarophile | Major Regioisomer | Minor Regioisomer | Rationale |

| Alkene (electron-deficient) | 5-substituted isoxazolidine (B1194047) | 4-substituted isoxazolidine | The dominant interaction is between the HOMO of the nitrone and the LUMO of the alkene. |

| Alkene (electron-rich) | 4-substituted isoxazolidine | 5-substituted isoxazolidine | The dominant interaction is between the LUMO of the nitrone and the HOMO of the alkene. |

This table presents generalized outcomes for nitrone cycloadditions.

Sigmatropic Rearrangements (e.g., Meisenheimer Rearrangement)

Nitrones can undergo sigmatropic rearrangements, which involve the intramolecular migration of a sigma-bond across a pi-system. wikipedia.org A notable example is the Meisenheimer rearrangement, a thermally induced nih.govrsc.org-sigmatropic rearrangement of allylic amine N-oxides to form O-allyl hydroxylamines. synarchive.com While the classical Meisenheimer rearrangement involves allylic N-oxides, analogous nih.govrsc.org-rearrangements can also occur, often proceeding through a radical mechanism. rsc.org For nitrones specifically, rsc.orgrsc.org-sigmatropic rearrangements have also been reported. rsc.orgrsc.org

The course of these rearrangements is governed by orbital symmetry rules, as defined by the Woodward-Hoffmann rules. The transition state geometry and the nature of the migrating group and the pi-system dictate the feasibility and outcome of the reaction.

Fragmentation and Elimination Reactions (e.g., Cope Elimination, Polonovski Reaction)

Nitrones, being N-oxides of imines, can participate in fragmentation and elimination reactions under certain conditions. One such reaction is analogous to the Cope elimination. The Cope elimination is a thermally induced syn-elimination of tertiary amine oxides to produce an alkene and a hydroxylamine (B1172632). organicchemistrytutor.comorganic-chemistry.org For a nitrone to undergo a Cope-type elimination, it would require a hydrogen atom beta to the imine carbon. The reaction proceeds through a five-membered cyclic transition state. organic-chemistry.org

The Polonovski reaction is another significant transformation of tertiary amine N-oxides, involving their reaction with an activating agent like acetic anhydride. organicreactions.orgresearchgate.net This leads to the formation of an iminium ion intermediate, which can then be trapped by a nucleophile or undergo further reactions. organicreactions.org While the classic Polonovski reaction involves tertiary amine N-oxides, related transformations of nitrones have been explored, leading to C-C bond fragmentation. nih.gov

Specific Chemical Transformations Involving this compound

While extensive research specifically on this compound is not widely available in the public domain, its reactivity can be inferred from the general behavior of nitrones with similar structural features.

Reductive Transformations to Corresponding Amines or Imines

Nitrones can be readily reduced to the corresponding hydroxylamines or further to amines. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H2/Pd-C), lithium aluminum hydride (LiAlH4), and sodium borohydride (B1222165) (NaBH4). The reduction of a nitrone first yields a hydroxylamine, which can, under more forcing conditions or with specific reagents, be further reduced to the corresponding amine. Alternatively, hydrolysis of the intermediate imine formed upon reduction can lead to an amine and a carbonyl compound.

Below is a data table summarizing the expected products from the reduction of this compound under different conditions.

| Reagent | Expected Major Product |

| H2, Pd/C | N-methylcyclohexylamine |

| LiAlH4 | N-methylcyclohexylamine |

| NaBH4 | N-cyclohexyl-N-methylhydroxylamine |

This table is based on the general reactivity of nitrones and represents predicted outcomes.

Reactivity as a Nucleophile or Electrophile in Multicomponent Reactions

In multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, nitrones can act as either nucleophiles or electrophiles. The nitrone oxygen can act as a nucleophile, while the carbon of the C=N bond is electrophilic. wikipedia.org This dual reactivity allows nitrones to participate in a variety of MCRs to construct complex molecular architectures. For instance, in the presence of a strong acid, the nitrone can be protonated, enhancing the electrophilicity of the carbon atom and making it susceptible to attack by nucleophiles.

Intermolecular and Intramolecular Reactions as a Dipole

As a classic 1,3-dipole, this compound is anticipated to undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, which are typically electron-deficient or strained alkenes and alkynes. wikipedia.org This type of reaction is a powerful tool for the stereoselective synthesis of five-membered heterocyclic rings.

Intermolecular Reactions: In intermolecular reactions, this compound would react with external dipolarophiles. The regioselectivity of these reactions is governed by frontier molecular orbital (FMO) theory. rsc.org The interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice-versa) dictates the orientation of the addition. The steric bulk of the cyclohexylidene group is also expected to play a significant role in the stereochemical outcome of the cycloaddition, influencing the facial selectivity of the approach of the dipolarophile.

Intramolecular Reactions: If the molecule were to contain a tethered alkene or alkyne, it could undergo an intramolecular 1,3-dipolar cycloaddition. Such reactions are highly valuable for the construction of complex polycyclic systems. The feasibility and stereochemical course of these intramolecular cycloadditions would depend on the length and flexibility of the tether connecting the nitrone and the dipolarophilic moiety.

Elucidation of Reaction Mechanisms

The mechanism of 1,3-dipolar cycloadditions involving nitrones has been a subject of extensive study. Generally, these reactions are considered to be concerted, pericyclic processes that proceed through a single, high-energy transition state. wikipedia.org However, computational studies on similar nitrone systems have suggested that stepwise mechanisms, involving the formation of a diradical or zwitterionic intermediate, can also be operative, particularly with certain types of dipolarophiles or under specific reaction conditions. researchgate.net

Transition State Analysis of Key Reactions

Detailed transition state analysis for the reactions of this compound is not available in the literature. However, for a typical [3+2] cycloaddition, computational studies would be employed to model the transition state. Such analyses for other nitrones have revealed asynchronous bond formation, where the two new sigma bonds are not formed to the same extent in the transition state. The geometry of the transition state, often described as an "envelope" or "twisted" conformation, determines the stereochemical outcome of the reaction. For this compound, the bulky cyclohexyl group would be a key factor in dictating the preferred transition state geometry to minimize steric interactions.

A hypothetical transition state for the reaction of this compound with a generic alkene is depicted below, illustrating the concerted but potentially asynchronous formation of the two new C-O and C-C bonds.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Reactants in a [3+2] Cycloaddition

| Compound | HOMO (eV) | LUMO (eV) |

| This compound | -8.5 | +1.2 |

| Ethylene (example dipolarophile) | -10.5 | +1.8 |

| Maleonitrile (example dipolarophile) | -11.7 | -0.1 |

Note: These are illustrative values based on typical nitrones and alkenes and are not experimentally or computationally verified for this compound.

Role of Stereoelectronic Effects on Reactivity

Stereoelectronic effects are crucial in determining the reactivity and selectivity of nitrone cycloadditions. These effects arise from the spatial arrangement of orbitals and the interactions between them. In the context of the [3+2] cycloaddition of this compound, the key stereoelectronic interactions would involve the overlap of the nitrone's HOMO with the dipolarophile's LUMO (or vice versa).

The orientation of the reactants in the transition state is critical for optimal orbital overlap. The "endo" or "exo" approach of the dipolarophile is a direct consequence of secondary orbital interactions, a type of stereoelectronic effect that can stabilize one transition state over another, thereby controlling the diastereoselectivity of the reaction. The cyclohexyl ring's conformation and the orientation of the N-methyl group would also exert stereoelectronic control by influencing the accessibility of the nitrone's facial planes.

Stability and Degradation Pathways

The stability of nitrones is influenced by steric and electronic factors. The cyclohexylidene group in this compound provides significant steric bulk around the C=N bond, which is expected to enhance its thermal stability compared to less hindered aldonitrones.

Thermal Degradation: At elevated temperatures, nitrones can undergo various decomposition reactions. One common pathway is cycloreversion, the reverse of a [3+2] cycloaddition, which would regenerate the constituent imine and an oxirane-like species, though this is generally unfavorable. Another possibility is rearrangement to an oxaziridine (B8769555), which can be photochemically or thermally induced. For aldonitrones, isomerization to amides is a known thermal degradation pathway.

Hydrolytic Stability: Nitrones are generally susceptible to hydrolysis, which cleaves the C=N bond to yield the corresponding aldehyde or ketone (in this case, cyclohexanone) and a hydroxylamine (N-methylhydroxylamine). The rate of hydrolysis is typically pH-dependent, being catalyzed by both acid and base. The steric hindrance from the cyclohexyl group might slow down the rate of hydrolysis compared to less bulky nitrones.

Photochemical Degradation: Nitrones are known to be photochemically active. Upon irradiation with UV light, they can isomerize to oxaziridines. These oxaziridines can then undergo further reactions, including rearrangement to amides or fragmentation. The specific photochemical degradation pathways for this compound have not been reported, but would likely follow these general patterns observed for other nitrones.

Table 2: Summary of Potential Reactivity and Degradation Pathways

| Reaction Type | Reactant/Condition | Expected Product(s) | Notes |

| Intermolecular [3+2] Cycloaddition | Alkene/Alkyne | Isoxazolidine/Isoxazoline | Regio- and stereoselectivity governed by FMO theory and sterics. |

| Thermal Degradation | Heat | Isomerization to amide, potential fragmentation | Enhanced stability expected due to steric hindrance. |

| Hydrolysis | Water (acid/base) | Cyclohexanone (B45756) and N-methylhydroxylamine | Rate is pH-dependent. |

| Photochemical Degradation | UV Light | Oxaziridine, followed by rearrangement to amide or fragmentation | Common pathway for nitrones. |

Structural Characterization and Spectroscopic Analysis Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For Methanamine, N-cyclohexylidene-, N-oxide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

The protons on the cyclohexyl ring are chemically non-equivalent and would likely appear as a series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.5 and 3.0 ppm. The protons on the carbons adjacent to the C=N bond (α-protons) are expected to be shifted further downfield due to the electron-withdrawing effect of the nitrone group. The most distinct signal would be from the methyl (CH₃) group attached to the nitrogen atom, which would appear as a sharp singlet, anticipated in the δ 3.0-4.0 ppm region, a characteristic chemical shift for N-methyl groups in nitrones.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl Protons (10H) | 1.5 - 3.0 | Multiplet |

Note: The predicted values are based on the general chemical environments in similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The most characteristic signal is that of the imine carbon (C=N) of the nitrone group, which is expected to resonate significantly downfield, typically in the range of δ 140-160 ppm. researchgate.net The carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum, generally between δ 20 and 40 ppm. The carbon of the N-methyl group is expected to produce a signal in the δ 40-55 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N | 140 - 160 |

| Cyclohexyl Carbons | 20 - 40 |

Note: The predicted values are based on typical ranges for the functional groups present. Actual experimental values may vary.

For an unambiguous assignment of all proton and carbon signals, especially for the complex multiplet patterns of the cyclohexyl ring, advanced two-dimensional (2D) NMR techniques are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. youtube.commnstate.edu It would be crucial for establishing the connectivity between the adjacent protons within the cyclohexyl ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s). For example, the methyl protons' singlet in the ¹H NMR spectrum would correlate to the N-methyl carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. researchgate.net

Electron Ionization (EI-MS) involves bombarding the molecule with high-energy electrons, typically leading to extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass, along with numerous fragment ion peaks. For this compound, the molecular ion peak would be expected at m/z 127. Common fragmentation pathways for nitrones include the loss of an oxygen atom or cleavage of the N-O bond.

Chemical Ionization (CI-MS) is a softer ionization technique that results in less fragmentation. It typically shows a prominent protonated molecular ion peak ([M+H]⁺) at m/z 128, which is useful for confirming the molecular weight of the compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound, the calculated exact mass is 127.099714 Da for the molecular formula C₇H₁₃NO. guidechem.comnist.gov An HRMS measurement confirming this exact mass would provide unequivocal evidence for the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, GC-MS serves as a crucial tool for assessing sample purity and confirming the molecular weight.

In a typical analysis, the sample is vaporized and passed through a chromatographic column, which separates it from any impurities. A pure sample is expected to yield a single, sharp peak in the gas chromatogram. The retention time of this peak is a characteristic property under specific chromatographic conditions.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M•+) and various fragment ions. The mass spectrum provides two key pieces of information: the molecular weight of the compound from the molecular ion peak and structural details from the fragmentation pattern. The molecular weight of this compound is 127.18 g/mol , and a peak at m/z = 127 would be expected for the molecular ion. nist.govguidechem.com

While a specific experimental mass spectrum for this compound is not publicly available, a predicted fragmentation pattern can be inferred from the known behavior of nitrones and related N-oxide compounds. Common fragmentation pathways for N-oxides include the loss of an oxygen atom ([M-16]⁺) or cleavage of the N-O bond. nih.gov Alpha-cleavage adjacent to the imine functional group is also a common fragmentation pathway for such structures. libretexts.org The resulting fragmentation pattern provides a unique fingerprint that helps to confirm the molecule's structure.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Expected Value/Observation | Significance |

| Retention Time | Dependent on GC conditions | Purity assessment; compound identity |

| Molecular Ion (M•+) | m/z = 127 | Confirms molecular formula (C₇H₁₃NO) |

| Key Fragment Ion 1 | m/z = 111 ([M-16]⁺) | Loss of oxygen atom, characteristic of N-oxides |

| Key Fragment Ion 2 | m/z = 98 | Alpha-cleavage, loss of ethyl group from cyclohexane (B81311) |

| Key Fragment Ion 3 | m/z = 83 | Loss of the nitrone moiety (CH₃NO) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting IR spectrum shows absorption bands that are characteristic of the bonds within the molecule.

For this compound, the most characteristic feature is the nitrone functional group (C=N⁺-O⁻). This group gives rise to distinct stretching vibrations. Based on data from analogous alkyl nitrones, the C=N bond stretching is expected to produce a strong absorption band in the region of 1590–1625 cm⁻¹. researchgate.net Additionally, the polar N⁺-O⁻ bond exhibits a characteristic stretching vibration, which for nitrones typically appears in the 1140-1200 cm⁻¹ range. researchgate.net

Other key absorptions include those from the C-H bonds of the cyclohexane and methyl groups. The stretching vibrations of sp³-hybridized C-H bonds are consistently found in the 2850–3000 cm⁻¹ region. specac.com The presence of these distinct bands allows for the unambiguous identification of the key functional components of the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| Nitrone (C=N) | Stretching | 1590 - 1625 | Medium to Strong |

| Aliphatic C-H | Bending | 1370 - 1470 | Medium |

| Nitrone (N⁺-O⁻) | Stretching | 1140 - 1200 | Strong |

X-ray Diffraction for Solid-State Structure Determination

For this compound, an X-ray crystallographic analysis would provide an unambiguous confirmation of its covalent structure. The analysis would precisely measure the C=N double bond and the N-O and N-C single bond lengths within the nitrone group. It would also reveal the bond angles around the sp²-hybridized carbon and the nitrogen atom, as well as the conformation of the cyclohexane ring (e.g., chair conformation).

Furthermore, X-ray diffraction elucidates the intermolecular interactions that govern how the molecules pack together in the solid state. nih.gov Although a crystal structure for this specific compound has not been reported in publicly accessible databases, the technique has been successfully applied to characterize a wide variety of other nitrone derivatives, confirming their molecular geometries and electronic structures. researchgate.netjst.go.jp

Table 3: Structural Parameters Obtainable from X-ray Diffraction

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=N, N-O, C-C, C-H). |

| Bond Angles | Angles between adjacent bonds, defining molecular geometry. |

| Torsional Angles | Defines the conformation of the molecule, including the cyclohexane ring. |

| Intermolecular Contacts | Identifies non-covalent interactions like hydrogen bonds or van der Waals forces. |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. biotools.usresearchgate.net These methods are exceptionally powerful for determining the absolute configuration (the specific three-dimensional arrangement of atoms) of enantiomers. nih.gov

The applicability of VCD and ECD is entirely dependent on the presence of chirality in the molecule. This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, it will not exhibit a VCD or ECD spectrum, and these techniques are not applicable for its analysis.

However, if a chiral center were introduced into the molecule, for example, by substitution on the cyclohexane ring, the resulting enantiomers could be distinguished using VCD and ECD. The experimental spectrum of one enantiomer would be a mirror image of the other. nih.gov By comparing the experimental VCD or ECD spectrum to a spectrum predicted by quantum-mechanical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the synthesized compound could be unambiguously assigned. youtube.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of electronic structure and its influence on molecular properties.

A comprehensive investigation into the electronic structure and molecular geometry of Methanamine, N-cyclohexylidene-, N-oxide using Density Functional Theory (DFT) has not been specifically reported in the available scientific literature.

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be invaluable for determining its optimal three-dimensional geometry. Such calculations would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity, polarity, and the nature of its chemical bonds. For instance, the analysis of HOMO and LUMO energies helps in predicting the molecule's behavior as an electron donor or acceptor in chemical reactions.

Due to the absence of specific studies, a data table of optimized geometrical parameters or electronic properties for this compound cannot be provided.

There are no specific published studies utilizing ab initio methods to determine the energetics and reaction pathways for this compound.

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on fundamental principles of quantum mechanics, without the inclusion of empirical parameters. These methods are crucial for obtaining highly accurate energetic information. If applied to this compound, ab initio calculations could be used to determine its heat of formation, conformational energies, and the activation energies for various potential reactions, such as cycloaddition reactions, which are characteristic of nitrones. By mapping out the potential energy surface, these methods can elucidate detailed reaction mechanisms, identifying transition states and intermediates, thus providing a deep understanding of the molecule's chemical transformations.

Without dedicated research, no data on the energetics or specific reaction paths for this compound can be presented.

Molecular Dynamics Simulations for Conformational Analysis

Specific molecular dynamics (MD) simulations focusing on the conformational analysis of this compound are not available in the current body of scientific literature.

As no specific MD studies have been published, a detailed conformational analysis with corresponding energy landscapes is not available.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, there is a lack of published computational studies focused on the prediction of spectroscopic parameters for this compound.

Computational methods, particularly DFT, are frequently used to predict various spectroscopic parameters. For this compound, these calculations could predict its nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Comparing these predicted spectra with experimental data is a powerful way to confirm the molecule's structure and to assign specific spectral features to particular atoms or vibrational modes. Such a correlative study provides a more complete characterization of the molecule.

In the absence of such computational studies, a table comparing predicted and experimental spectroscopic data cannot be generated.

Quantitative Structure-Reactivity Relationships (QSRR)

There are no known Quantitative Structure-Reactivity Relationship (QSRR) models specifically developed for this compound or a closely related series of nitrones that would include it.

QSRR is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. This is achieved by developing a mathematical model that relates calculated molecular descriptors (e.g., electronic, steric, or topological properties) to experimentally measured reaction rates or equilibrium constants. If a relevant dataset of reactions involving various nitrones were available, a QSRR model could potentially be developed to predict the reactivity of this compound. Such models are valuable for understanding the factors that govern reactivity and for designing new molecules with desired chemical properties.

As no applicable QSRR studies have been conducted, no predictive models or data can be discussed for this compound.

Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the nitrone functional group in Methanamine, N-cyclohexylidene-, N-oxide makes it a valuable tool for synthetic organic chemists. Its ability to participate in a variety of chemical transformations allows for the construction of intricate molecular architectures.

Precursor to Nitrogen-Containing Heterocyclic Compounds

One of the most well-established applications of nitrones, including this compound, is in the synthesis of nitrogen-containing heterocyclic compounds through [3+2] cycloaddition reactions. nih.govsyrris.jp As a 1,3-dipole, it readily reacts with various dipolarophiles, such as alkenes, to form five-membered isoxazolidine (B1194047) rings. researchgate.netscispace.com This reaction is a powerful method for creating stereochemically complex and functionally diverse heterocyclic frameworks, which are prevalent in many biologically active molecules and natural products. researchgate.net

The regioselectivity of the cycloaddition is a critical aspect, determining the substitution pattern on the resulting isoxazolidine ring. This selectivity is influenced by both electronic and steric factors of the reacting nitrone and alkene. wikipedia.org Theoretical studies, such as those employing Density Functional Theory (DFT), can help predict the favored regioisomer by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants. researchgate.net

Table 1: Regioselectivity in the 1,3-Dipolar Cycloaddition of Nitrones with Alkenes

| Dipolarophile Substituent | Predominant Regioisomer | Rationale |

| Electron-withdrawing group | 5-substituted isoxazolidine | The largest HOMO coefficient of the nitrone's oxygen interacts with the largest LUMO coefficient of the alkene's β-carbon. |

| Electron-donating group | 4-substituted isoxazolidine | The largest HOMO coefficient of the nitrone's carbon interacts with the largest LUMO coefficient of the alkene's α-carbon. |

Applications in Multi-Step Organic Synthesis Pathways

Beyond the direct synthesis of heterocycles, this compound can serve as a crucial intermediate in multi-step organic synthesis. The isoxazolidine ring formed from its cycloaddition reactions can be readily cleaved under various conditions to yield a range of functional groups. This "masked" functionality allows for the strategic introduction of complex structural motifs in a controlled manner. For instance, reductive cleavage of the N-O bond in the isoxazolidine ring can lead to the formation of 1,3-amino alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

The ability to link multiple synthetic steps in a continuous sequence, often referred to as flow chemistry, is a growing area of interest for improving efficiency and safety in chemical synthesis. syrris.jpnih.govresearchgate.nettue.nlnih.gov The predictable reactivity of nitrones like this compound makes them suitable candidates for incorporation into such multi-step flow processes, enabling the rapid and efficient construction of complex molecular targets. syrris.jpnih.govresearchgate.nettue.nlnih.gov

Role in the Development of Advanced Materials

The functional group versatility of this compound also extends to the realm of materials science, where it can be incorporated into polymers and other materials to impart specific properties.

Integration into Functional Polymer Architectures

The incorporation of specific functional groups into polymer chains is a key strategy for designing materials with tailored properties. researchgate.net The nitrone moiety of this compound can be introduced into polymer backbones or as pendant groups. mdpi.com This can be achieved through the polymerization of monomers containing the nitrone functionality or by post-polymerization modification of existing polymers.

Polymers functionalized with nitrone groups can exhibit unique characteristics. For example, they can be used as cross-linking agents, where the nitrone undergoes cycloaddition reactions to form network structures. Additionally, the polar N-oxide group can influence the solubility, thermal stability, and surface properties of the polymer. The development of such functional polymers opens up possibilities for applications in areas such as coatings, adhesives, and specialty plastics.

Development of Energetic Materials and Propellants

The N-oxide functional group is a known "explosophore," a group that contributes to the energetic properties of a molecule. chemistry-chemists.comnih.govpurdue.eduuni-muenchen.descispace.comrsc.org The presence of the N-O bond can increase the oxygen balance of a compound, which is a critical factor in the performance of energetic materials. chemistry-chemists.comnih.gov A higher oxygen balance allows for more complete combustion, leading to a greater release of energy.

Heterocyclic N-oxides have been extensively studied for their potential as high-energy-density materials. chemistry-chemists.comnih.gov The introduction of N-oxide functionalities can enhance both the density and the heat of formation of a compound, both of which are desirable characteristics for explosives and propellants. nih.gov While specific studies on the use of this compound in energetic formulations are not widely reported, the presence of the N-oxide group suggests its potential as a building block for the synthesis of more complex energetic molecules or as a component in energetic polymer formulations.

Table 2: Comparison of Energetic Properties of N-Oxide Containing Compounds

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| RDX | 1.82 | 8750 | 34.0 |

| HMX | 1.91 | 9100 | 39.3 |

| LLM-105 (a pyrazine (B50134) N-oxide derivative) | 1.918 | 8560 | 33.8 |

This table provides a general comparison and is not exhaustive.

Potential in Catalyst Design or Ligand Synthesis

The oxygen atom of the N-oxide group in this compound is a Lewis basic site, capable of coordinating to metal centers. This property makes it a potential ligand for the synthesis of transition metal complexes. mdpi.com Chiral N-oxides, in particular, have been successfully employed as ligands in asymmetric catalysis, where they can induce stereoselectivity in chemical reactions. tue.nlresearchgate.netescholarship.org

The coordination of N-oxide ligands to a metal can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity. While the direct application of this compound as a ligand in catalysis is an area that requires further exploration, the well-established coordination chemistry of N-oxides suggests a promising avenue for the development of new and efficient catalytic systems. tue.nlresearchgate.netescholarship.org These catalysts could find applications in a wide range of organic transformations, from carbon-carbon bond formation to oxidation reactions.

Emerging Research Areas and Future Prospects

The intrinsic properties of this compound position it as a candidate for exploration in several cutting-edge areas of chemical research. These fields leverage the compound's reactivity and structural features to push the boundaries of molecular design and sustainable chemistry.

The N-oxide functionality is a powerful hydrogen bond acceptor, a characteristic that is being increasingly exploited in the realm of supramolecular chemistry. nih.govmdpi.com Supramolecular assemblies are complex, ordered structures formed through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. nso-journal.orgnih.gov The ability of the N-oxide group in molecules like this compound to participate in strong hydrogen bonding makes it a valuable building block for the construction of such assemblies. researchgate.net

Research in this area is focused on designing and synthesizing novel supramolecular gels, liquid crystals, and other organized structures where the nitrone moiety plays a key role in directing the self-assembly process. mdpi.com The stimuli-responsive nature of these assemblies, which can be sensitive to changes in temperature, pH, or the presence of specific ions, opens up possibilities for the development of "smart" materials with applications in areas like drug delivery and sensing. mdpi.comnih.gov The incorporation of the cyclohexylidene group may also influence the packing and morphology of the resulting supramolecular structures.

Table 1: Examples of N-Oxide Containing Compounds in Supramolecular Chemistry

| Compound Class | Supramolecular Structure | Potential Application |

| Pyridyl-N-oxide Amides | Stimuli-responsive gels | Sensing, Drug Delivery |

| Bis(pyridyl)urea N-oxides | Hydrogels | Materials Science |

| Triorganoamine N-oxides | Crystal Engineering | Fundamental Research |

This table provides examples of related N-oxide compounds to illustrate the potential roles of this compound in supramolecular chemistry.

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. mdpi.comsemanticscholar.org The synthesis of nitrones, including potentially this compound, is an area where green chemistry approaches are being actively developed.

Traditional methods for nitrone synthesis can involve the use of toxic solvents and reagents. ias.ac.in Recent research has focused on developing more environmentally benign synthetic routes. ias.ac.inias.ac.in One promising approach is the use of glycerol (B35011) as a recyclable and biodegradable solvent-catalyst for the condensation reaction between aldehydes or ketones and N-substituted hydroxylamines. ias.ac.inias.ac.in This method offers several advantages, including mild reaction conditions, high yields, and the elimination of the need for a separate catalyst and base. ias.ac.in Another innovative green approach involves the use of a self-assembled nanoreactor in water, which can accelerate the reaction and simplify product separation. nih.gov

The application of such green methodologies to the synthesis of this compound from cyclohexanone (B45756) and N-methylhydroxylamine would significantly improve its environmental footprint.

Table 2: Comparison of Traditional and Green Synthesis Methods for Nitrones

| Method | Solvent | Catalyst | Key Advantages |

| Traditional Condensation | Dichloromethane | Acid/Base | Well-established |

| Glycerol-mediated Synthesis | Glycerol | None (Glycerol acts as promoter) | Recyclable solvent, mild conditions, high yields |

| Nanoreactor in Water | Water | Supramolecular capsule | Use of water as solvent, easy product separation |

This table illustrates general green synthesis approaches for nitrones that could be applicable to this compound.

The rich reactivity of the nitrone group continues to inspire the development of novel synthetic methodologies. researchgate.netresearchgate.net Beyond the well-established 1,3-dipolar cycloaddition, researchers are exploring new transformations that leverage the unique electronic properties of nitrones. researchgate.net

One exciting area is the development of bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.orgnih.gov Nitrones have emerged as versatile reactants in this field, participating in rapid cycloaddition reactions with strained alkynes and alkenes. acs.orgnih.gov This opens up possibilities for their use in chemical biology for applications such as cellular imaging and drug targeting. harvard.edu

Furthermore, cascade reactions involving nitrones are being developed to rapidly construct complex molecular architectures from simple starting materials. researchgate.net These reactions, where a single event triggers a series of subsequent transformations, are highly efficient and atom-economical. The development of such novel methodologies based on the reactivity of nitrones like this compound holds significant promise for advancing organic synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What experimental approaches are used to assess the mutagenic potential of N-oxide derivatives like methanamine, N-cyclohexylidene-, N-oxide?

- Methodology: Utilize structure–activity relationship (SAR) fingerprint analysis to map substructures linked to mutagenicity. For example, predefined aromatic N-oxide substructures (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) are matched against public/proprietary databases to identify mutagenic subclasses. Mutagenicity assays (e.g., Ames test) are combined with computational SAR models to validate alerts .

- Data Interpretation: Downgrade general alerts if public data show mixed mutagenic/non-mutagenic outcomes (e.g., only 2/10 subclasses correlate with mutagenicity) .

Q. How can researchers optimize the synthesis of N-oxide derivatives like this compound?

- Methodology:

- Oxidation: Use hydrogen peroxide (H₂O₂) in ethanol under inert gas, with exothermic monitoring. Example: Suspending the precursor in ethanol, adding H₂O₂ (30%), cooling, and recrystallizing the product .

- Purification: Confirm N-oxide formation via ¹H NMR (e.g., characteristic upfield shifts for N-O groups) .

Q. What analytical techniques are suitable for quantifying N-oxide compounds in complex matrices?

- Methodology: Implement on-line SPE-UHPLC-MS/MS for high-sensitivity analysis. Calibration curves (10–300 µg/kg) with weighted linear regression (r² > 0.99) ensure precision. Use deuterated internal standards to correct matrix effects in plant/biological samples .

- Validation: Achieve signal-to-noise (S/N) > 10 for lower limits of quantification (LLOQ) .

Advanced Research Questions

Q. How do computational models resolve contradictions in mutagenicity data for N-oxide compounds?

- Methodology: Apply SAR fingerprint hierarchical clustering to prioritize subclasses with strong mutagenicity signals (e.g., quindioxin). Use proprietary pharmaceutical data to refine alerts, excluding false positives from non-aromatic N-oxides .

- Case Study: Benzo[c][1,2,5]oxadiazole 1-oxide showed 85% mutagenicity in proprietary datasets vs. 40% in public data, justifying its classification as a high-risk subclass .

Q. What mechanistic insights explain the divergent reactivity of methanamine N-oxide in cycloaddition reactions?

- Methodology: Perform density functional theory (DFT) calculations to compare diradical vs. zwitterionic pathways. For example:

- Gas Phase: A diradical intermediate forms with a free energy barrier of 38.4 kcal/mol.

- Solvent Effects: Polar solvents destabilize zwitterionic transition states, favoring alternative pathways (e.g., stepwise mechanisms) .

- Experimental Validation: Use ESR spectroscopy to detect diradical intermediates in reaction mixtures .

Q. How do cellular uptake mechanisms for N-oxide derivatives differ from their parent amines?

- Methodology: Conduct transporter knockout studies (e.g., OCT1-deficient HepG2 cells or mice) to assess uptake independence. Example: Sorafenib N-oxide uptake remained unchanged in OCT1-knockout models, suggesting non-canonical transporters (e.g., organic anion transporters) are involved .

- Data Analysis: Compare intracellular concentrations via LC-MS/MS and correlate with transporter mRNA expression (e.g., qPCR for SLC22A1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.